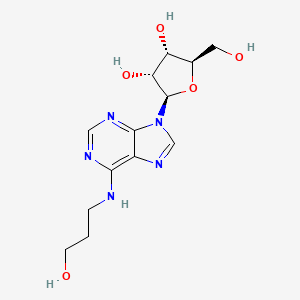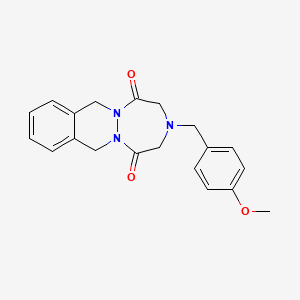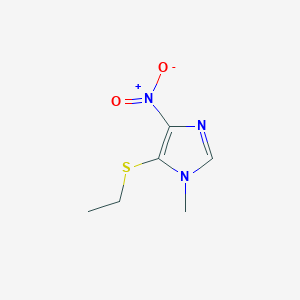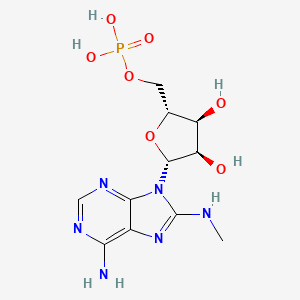
N-(3-Hydroxypropyl)adenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Hydroxypropyl)adenosine is a derivative of adenosine, a nucleoside that plays a crucial role in various biological processes. This compound is characterized by the addition of a 3-hydroxypropyl group to the adenosine molecule, which can significantly alter its chemical and biological properties. Adenosine itself is involved in energy transfer, signal transduction, and various physiological functions, making its derivatives of great interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Hydroxypropyl)adenosine typically involves the alkylation of adenosine with 3-chloropropanol under basic conditions. The reaction proceeds through the nucleophilic substitution of the chlorine atom by the hydroxyl group of adenosine, resulting in the formation of the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: N-(3-Hydroxypropyl)adenosine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed under mild conditions.
Substitution: Various alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can produce a wide range of functionalized derivatives.
Aplicaciones Científicas De Investigación
N-(3-Hydroxypropyl)adenosine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and signal transduction pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating immune responses and its potential as an anti-inflammatory agent.
Industry: The compound can be used in the development of novel materials and as a precursor for the synthesis of other bioactive molecules.
Mecanismo De Acción
The mechanism of action of N-(3-Hydroxypropyl)adenosine involves its interaction with adenosine receptors, which are G protein-coupled receptors. These receptors are involved in various physiological processes, including cardiovascular function, neurotransmission, and immune responses. By binding to these receptors, this compound can modulate their activity and influence downstream signaling pathways.
Comparación Con Compuestos Similares
Adenosine: The parent compound, involved in numerous biological processes.
N-(2-Hydroxyethyl)adenosine: Another derivative with a similar structure but different biological activity.
N-(3-Hydroxypropyl)adenosine 3’,5’-cyclic monophosphate: A cyclic derivative with distinct signaling properties.
Uniqueness: this compound is unique due to the specific addition of the 3-hydroxypropyl group, which can alter its interaction with biological targets and its overall pharmacological profile. This makes it a valuable compound for studying the structure-activity relationships of adenosine derivatives and their potential therapeutic applications.
Propiedades
| 35662-05-6 | |
Fórmula molecular |
C13H19N5O5 |
Peso molecular |
325.32 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(3-hydroxypropylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C13H19N5O5/c19-3-1-2-14-11-8-12(16-5-15-11)18(6-17-8)13-10(22)9(21)7(4-20)23-13/h5-7,9-10,13,19-22H,1-4H2,(H,14,15,16)/t7-,9-,10-,13-/m1/s1 |
Clave InChI |
AFTUQDRYZGNMJC-QYVSTXNMSA-N |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NCCCO |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Ethylcarbamoyl)amino]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B12922787.png)





![5,6-Dimethyl-N-[2-(2-methylphenoxy)ethyl]pyrimidin-4-amine](/img/structure/B12922812.png)


![(6-Thioxocyclohexa-1,3-dien-1-yl)methyl benzo[d]oxazole-3(2H)-carboxylate](/img/structure/B12922835.png)



